molecular formula C13H12N2OS2 B2795257 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole CAS No. 2034607-20-8

6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole

Cat. No.: B2795257
CAS No.: 2034607-20-8
M. Wt: 276.37
InChI Key: WCOHJIINDDQHPY-UHFFFAOYSA-N
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Description

6-{2-thia-5-azabicyclo[221]heptane-5-carbonyl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with other reactive intermediates. For instance, one method involves the reaction of 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride . The reaction conditions often include the use of solvents like ethanol and catalysts such as zinc oxide nanoparticles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

What sets 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole apart from similar compounds is its unique bicyclic structure, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

1,3-benzothiazol-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c16-13(15-5-10-4-9(15)6-17-10)8-1-2-11-12(3-8)18-7-14-11/h1-3,7,9-10H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOHJIINDDQHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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